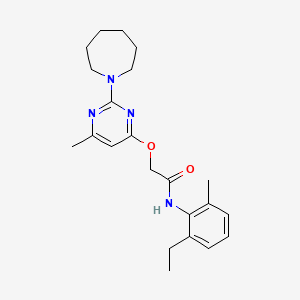

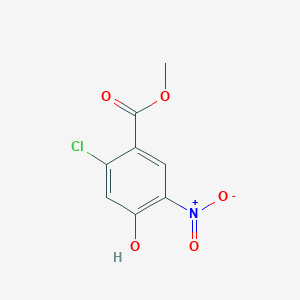

![molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8](/img/structure/B2583218.png)

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

概要

説明

“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

科学的研究の応用

Antibacterial Activity

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide derivatives have been synthesized and tested for their antibacterial activity. Kumaraswamy Gullapelli et al. (2014) and K. Ramalingam et al. (2019) reported the synthesis of such derivatives and found significant antibacterial properties against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014), (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Acidity Constants and Chemical Properties

M. Duran and M. Canbaz (2013) focused on determining the acidity constants (pKa values) of newly synthesized derivatives of this compound, contributing to the understanding of their chemical properties (Duran & Canbaz, 2013).

Antioxidant Properties

The derivatives have also been evaluated for their potential as antioxidants. J. Basta et al. (2017) explored some derivatives as antioxidants for base stock, analyzing their structural properties and efficiency (Basta et al., 2017).

Anticancer Activity

Research has also been conducted on the anticancer properties of this compound derivatives. Z. M. Nofal et al. (2014) synthesized various derivatives and studied their cytotoxic activity against cancerous cell lines, showing promising results (Nofal et al., 2014).

Anthelmintic Activity

These compounds have also been investigated for their anthelmintic (anti-parasitic) activity. P. S. Kumar and J. Sahoo (2014) reported the synthesis of certain derivatives and their efficacy against Pheretima posthuma, a type of worm, suggesting potential use in treating parasitic infections (Kumar & Sahoo, 2014).

Solid State Properties and Polymorphism

S. B. Honorato et al. (2014) explored the solid state properties of benznidazole, a closely related compound, revealing its polymorphic nature and providing insights into its crystalline forms (Honorato et al., 2014).

作用機序

Target of Action

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide primarily targets tubulin and cyclooxygenase-2 (COX-2) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.

Mode of Action

This compound interacts with its targets in a specific manner. It inhibits tubulin by binding to the colchicine binding site . This prevents the polymerization of tubulin into microtubules, disrupting cell division. The compound also selectively inhibits COX-2 . It binds in the primary binding site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting COX-2, it reduces the production of prostaglandins, key mediators of inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of cell division and reduction of inflammation. By inhibiting tubulin, it can induce cell cycle arrest and apoptosis in cancer cells . By inhibiting COX-2, it can reduce inflammation and associated symptoms .

特性

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGWXCDPHNOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)

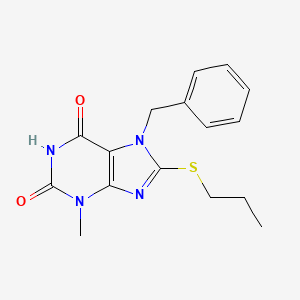

![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)

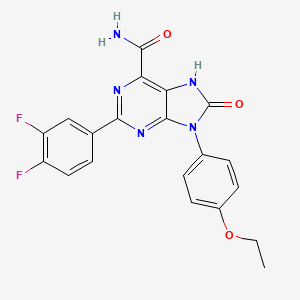

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)